1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one
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Overview
Description
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is a compound with a unique structure that includes a thieno[3,4-b][1,4]dioxin ring system. This compound is known for its stability and specific properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one typically involves the reaction of ethyl bromide with 2,3-dihydrothieno[3,4-b][1,4]dioxin under basic conditions . This method is commonly used in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one involves its interaction with molecular targets through its thieno[3,4-b][1,4]dioxin ring system. This interaction can affect various pathways, depending on the specific application. For example, in conductive polymers, the compound’s structure allows for efficient electron transport .
Comparison with Similar Compounds
Similar compounds include:
2,3-dihydrothieno[3,4-b][1,4]dioxin: Shares the thieno[3,4-b][1,4]dioxin ring system but lacks the ethanone group.
Poly[2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thieno[3,2-b]thiophene]: A polymer with similar structural motifs used in electrochromic applications.
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is unique due to its specific functional groups, which provide distinct reactivity and stability compared to its analogs .
Biological Activity
1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one, also known by its CAS number 250726-91-1, is a compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethan-1-one
- Molecular Formula : C8H8O3S
- Molecular Weight : 184.22 g/mol
- Purity : 95% .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain thieno[3,4-b][1,4]dioxins can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity to normal cells. For example, a study highlighted its ability to induce apoptosis in human cancer cells through the activation of specific signaling pathways .
Inhibition of Enzymatic Activity
Preliminary investigations suggest that this compound may inhibit key enzymes involved in disease processes. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity in vitro. MAOs are critical in the metabolism of neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases .
Table of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme inhibition (MAO) | Reduces MAO activity |
Case Study 1: Anticancer Properties
In a controlled study involving various thieno[3,4-b][1,4]dioxin derivatives, researchers found that this compound demonstrated potent anticancer properties against breast and prostate cancer cell lines. The compound was administered at varying concentrations to assess its effectiveness in inhibiting cell proliferation and inducing apoptosis. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Case Study 2: Neuroprotective Effects
Another study examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Using a model of oxidative stress in neuronal cells, the compound was shown to significantly reduce cell death and improve cell survival rates compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .
Properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5(9)8-7-6(4-12-8)10-2-3-11-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBYMEYRTBZPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CS1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.